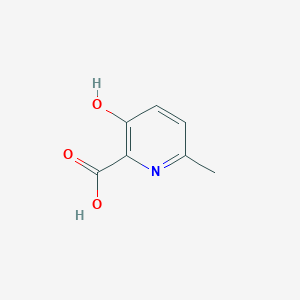

3-Hydroxy-6-methylpicolinic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxy-6-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-2-3-5(9)6(8-4)7(10)11/h2-3,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQXFPODUKYDSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00488223 | |

| Record name | 3-Hydroxy-6-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00488223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14162-88-0 | |

| Record name | 3-Hydroxy-6-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00488223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Hydroxy 6 Methylpicolinic Acid

Direct Chemical Synthesis Routes to 3-Hydroxy-6-methylpicolinic Acid

The direct, single-step synthesis of 3-Hydroxy-6-methylpicolinic acid is not extensively documented in scientific literature, suggesting that such routes may be low-yielding or synthetically challenging. However, plausible direct methods can be proposed based on established chemical principles. One such theoretical approach is the selective oxidation of a suitable precursor like 3-hydroxy-2,6-lutidine. The challenge lies in achieving selective oxidation of one methyl group to a carboxylic acid while leaving the other methyl group and the sensitive hydroxypyridine ring intact. Cobalt- or ruthenium-based catalytic systems with oxidants like Oxone® have been used for the oxidation of aryl-methyl groups to carboxylic acids, though selectivity in di-substituted systems can be difficult to control rsc.org.

Another potential direct route is the carboxylation of 6-methyl-3-pyridinol. This could theoretically be achieved through a Kolbe-Schmitt-type reaction, where the pyridinolate anion reacts with carbon dioxide under pressure and heat. However, the reactivity of pyridine (B92270) rings in such electrophilic substitution reactions is generally lower than that of benzene (B151609) rings, and harsh conditions may be required, potentially leading to decomposition or side products. The carboxylation of a related compound, 2-bromo-6-hydroxypyridine, to 6-hydroxypicolinic acid has been achieved by first converting the bromo-compound into a Grignard or organolithium reagent, followed by quenching with carbon dioxide, which represents a more feasible, albeit two-step, approach to direct carboxylation chemicalbook.com.

Multi-Step Synthetic Approaches via Key Pyridine Intermediates

More practical and commonly employed methods for synthesizing 3-Hydroxy-6-methylpicolinic acid involve multi-step sequences starting from readily available pyridine derivatives. These approaches allow for the controlled, stepwise installation of the required functional groups.

Strategies Involving Brominated Pyridine Precursors

A robust strategy for the synthesis of substituted picolinic acids involves the use of brominated pyridine intermediates. The bromine atom serves as a handle for introducing the carboxylic acid group, typically via metal-catalyzed carbonylation or metal-halogen exchange followed by carboxylation. A hypothetical, yet chemically sound, pathway to 3-Hydroxy-6-methylpicolinic acid could start from 2-bromo-6-methyl-3-pyridinol.

The key transformation in this sequence is the introduction of the carboxyl group at the 2-position. This is often accomplished by converting the bromide into an organometallic species.

| Step | Reaction | Typical Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Bromination | N-Bromosuccinimide (NBS), CCl4, light/heat | Brominate the 2-position of 6-methyl-3-pyridinol. |

| 2 | Metal-Halogen Exchange | n-BuLi or i-PrMgCl, THF, low temperature (-78 °C) | Generate a nucleophilic pyridyl-lithium or Grignard reagent at the 2-position. chemicalbook.com |

| 3 | Carboxylation | Dry CO2 (gas or solid), followed by acidic workup (e.g., HCl) | Introduce the carboxylic acid group by reacting the organometallic intermediate with carbon dioxide. chemicalbook.com |

This method offers good regiochemical control, as the position of the bromine atom dictates where the carboxylic acid will be introduced. The hydroxyl group is a strong activating group, which facilitates the initial bromination at an ortho or para position.

Pathways from 3-Hydroxypicolinic Acid

Synthesizing 3-Hydroxy-6-methylpicolinic acid by direct methylation of 3-hydroxypicolinic acid is not a favored route due to the difficulty in controlling the site of methylation on the pyridine ring. A more viable approach begins with a precursor that already contains the 6-methyl group, such as 6-methyl-3-pyridinol chemicalbook.com. From this starting material, the carboxylic acid group can be introduced at the 2-position.

This can be achieved through a directed ortho-metalation (DoM) strategy. The hydroxyl group at the 3-position can direct a strong base, like n-butyllithium, to deprotonate the adjacent 2-position. The resulting lithiated species can then be trapped with carbon dioxide.

| Step | Reaction | Typical Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Directed ortho-Metalation | 2 equivalents of a strong base (e.g., n-BuLi, LDA), THF, -78 °C | Deprotonate the hydroxyl group and the C-2 position, forming a dilithiated intermediate. |

| 2 | Carboxylation | Quenching the reaction with solid CO2 (dry ice). | Introduce the carboxylate group at the 2-position. |

| 3 | Acidification | Aqueous acid (e.g., HCl) workup. | Protonate the carboxylate and the phenoxide to yield the final product. |

This approach leverages the directing ability of the existing hydroxyl group to achieve regioselective functionalization of the pyridine ring.

Derivatization Reactions of 3-Hydroxy-6-methylpicolinic Acid

The chemical reactivity of 3-Hydroxy-6-methylpicolinic acid is dictated by its three key functional components: the electron-rich hydroxypyridine ring, the carboxylic acid group, and the hydroxyl group itself.

Electrophilic Substitution Reactions

The pyridine ring, while generally less reactive towards electrophiles than benzene, can undergo substitution, particularly when activated by electron-donating groups. In 3-Hydroxy-6-methylpicolinic acid, the hydroxyl group (-OH) is a powerful activating, ortho-, para-directing group, while the methyl group (-CH₃) is weakly activating and also ortho-, para-directing. Conversely, the carboxylic acid group (-COOH) and the ring nitrogen are deactivating groups.

The directing effects of these substituents combine to influence the position of incoming electrophiles. The strong activating effect of the -OH group at position 3 directs substitution primarily to the ortho (positions 2 and 4) and para (position 6) positions.

Position 2: Blocked by the carboxylic acid.

Position 6: Blocked by the methyl group.

Position 4: This is the most likely site for electrophilic attack, as it is ortho to the activating hydroxyl group and not sterically hindered.

Position 5: This position is meta to the hydroxyl group and ortho to the deactivating carboxylic acid (via the nitrogen), making it less favorable for substitution.

Functional Group Interconversions

The functional groups of 3-Hydroxy-6-methylpicolinic acid can be readily converted into other functionalities, providing access to a wide range of derivatives.

| Functional Group | Reaction | Reagents | Product |

|---|---|---|---|

| Carboxylic Acid | Esterification (Fischer) | Alcohol (e.g., CH₃OH), Acid catalyst (e.g., H₂SO₄) | Ester (e.g., Methyl 3-hydroxy-6-methylpicolinate) |

| Carboxylic Acid | Amide Formation | SOCl₂ or coupling agent (e.g., HATU), then an amine (e.g., RNH₂) acs.org | Amide |

| Carboxylic Acid | Reduction | Strong reducing agent (e.g., LiAlH₄), followed by workup | (3-Hydroxy-6-methylpyridin-2-yl)methanol |

| Hydroxyl Group | Etherification (Williamson) | Base (e.g., NaH), then an alkyl halide (e.g., CH₃I) | 3-Methoxy-6-methylpicolinic acid |

| Pyridine Nitrogen | N-Oxidation | Peracid (e.g., m-CPBA) or H₂O₂ ontosight.ai | 3-Hydroxy-6-methylpicolinic acid N-oxide |

These transformations are standard in organic synthesis and allow for the modification of the compound's physical and chemical properties. For instance, converting the carboxylic acid to an ester can increase its solubility in organic solvents, while N-oxidation can alter the electronic properties of the pyridine ring ontosight.aiontosight.airesearchgate.net.

Biosynthesis and Metabolic Pathways of 3 Hydroxy 6 Methylpicolinic Acid

Enzymatic Mechanisms Underlying 3-Hydroxypicolinic Acid Biosynthesis

The enzymatic pathway to 3-hydroxypicolinic acid (3-HPA), a core structure of the title compound, has been elucidated through detailed biochemical studies. It is a multi-step process that begins with a common amino acid. rsc.org The biosynthesis of 3-HPA does not occur through the direct hydroxylation of picolinic acid. Instead, it involves a more complex route starting with the C-3 hydroxylation of piperideine-2-carboxylic acid, followed by the tautomerization of the resulting 3-hydroxyl dihydropicolinic acid. rsc.org

While the complete enzymatic sequence for the addition of the methyl group at the C-6 position to form 3-Hydroxy-6-methylpicolinic acid has not been fully detailed in published research, the methylation of such aromatic rings in biological systems is a known phenomenon. These reactions are often catalyzed by a class of enzymes known as methyltransferases. A plausible mechanism involves S-adenosylmethionine (SAM) as the methyl donor. Specifically, radical SAM enzymes are known to catalyze chemically difficult methylations on a wide variety of substrates, including aromatic heterocycles. acs.orgnih.gov These enzymes use a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical, which initiates the methylation reaction. nih.govnih.gov

The key enzymes identified in the formation of the 3-hydroxypicolinic acid backbone are detailed in the table below.

| Enzyme Class | Function |

| L-lysine 2-aminotransferase | Initiates the pathway by converting L-lysine. |

| Two-component monooxygenase | Catalyzes a key hydroxylation step. |

| FAD-dependent dehydrogenase | Involved in the final steps of ring formation. |

| Table 1: Enzymes required for the conversion of L-lysine to 3-HPA. Data sourced from in vitro reconstitution studies. rsc.org |

In Vitro Reconstitution of Biosynthetic Pathways

A significant breakthrough in understanding the synthesis of this class of compounds was the successful in vitro reconstitution of the complete biosynthetic pathway for 3-HPA. rsc.org This process involves combining the purified enzymes and necessary substrates in a controlled test-tube environment to replicate the natural synthesis.

Precursor Utilization and Metabolic Flow for 3-Hydroxy-6-methylpicolinic Acid Formation

The metabolic origin of 3-Hydroxy-6-methylpicolinic acid can be traced back to primary metabolites. The core pyridine (B92270) ring structure is derived from the amino acid L-tryptophan or L-lysine. rsc.orgnih.gov For the closely related 3-hydroxypicolinic acid, L-lysine has been confirmed as the direct precursor. rsc.org

The metabolic flow for the formation of the 3-HPA scaffold proceeds as follows:

L-lysine is utilized as the starting material.

Through the action of an aminotransferase, it is converted into an intermediate.

Subsequent reactions catalyzed by a monooxygenase and a dehydrogenase lead to the formation of the 3-hydroxypicolinic acid ring. rsc.org

The methyl group at the C-6 position is believed to be supplied by S-adenosylmethionine (SAM), a universal methyl donor in biological systems. nih.govnih.gov In this proposed pathway, a methyltransferase enzyme would catalyze the transfer of the methyl group from SAM to the picolinic acid backbone or one of its precursors.

Microbial Metabolism and Degradation Pathways of Pyridine Derivatives

Pyridine and its derivatives are subject to microbial degradation in various environments. medchemexpress.com Numerous bacteria, including species from the genera Alcaligenes, Arthrobacter, and Bordetella, have evolved the capability to use picolinic acid and related compounds as sources of carbon and nitrogen for growth. rsc.org

The degradation of picolinic acid often begins with hydroxylation reactions. A common metabolic intermediate is 3,6-dihydroxypicolinic acid. nih.gov For instance, research on Bordetella bronchiseptica has characterized the pic gene cluster, which is responsible for picolinic acid degradation. An enzyme from this cluster, 3,6-dihydroxypicolinic acid decarboxylase (PicC), efficiently converts 3,6-DHPA into 2,5-dihydroxypyridine, demonstrating a key step in the breakdown of the pyridine ring. rsc.org

Coordination Chemistry and Metal Complexes of 3 Hydroxy 6 Methylpicolinic Acid

Ligand Properties and Coordination Modes of 3-Hydroxy-6-methylpicolinic Acid

3-Hydroxy-6-methylpicolinic acid (C₇H₇NO₃) is a derivative of pyridine-2-carboxylic acid, commonly known as picolinic acid. chemicalbook.com The presence of a hydroxyl group at the 3-position and a methyl group at the 6-position on the pyridine (B92270) ring influences its electronic properties and coordination behavior. The molecule possesses a molecular weight of 153.14 g/mol . cymitquimica.com

The ligand typically coordinates to metal ions in a bidentate fashion through the nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated carboxylate group, forming a stable five-membered chelate ring. The hydroxyl group at the 3-position can also participate in coordination or intermolecular hydrogen bonding, further stabilizing the resulting complex structure. The methyl group at the 6-position can introduce steric hindrance and also modify the electronic properties of the pyridine ring through its electron-donating nature, which can in turn affect the stability and reactivity of the metal complexes.

Synthesis and Characterization of Transition Metal Complexes with 3-Hydroxy-6-methylpicolinic Acid and Related Ligands

The synthesis of transition metal complexes with 3-hydroxy-6-methylpicolinic acid and its analogs is generally achieved by reacting a salt of the desired metal with the ligand in a suitable solvent, often with the application of heat to facilitate the reaction. Characterization of the resulting complexes is carried out using a variety of spectroscopic and analytical techniques, including infrared (IR) spectroscopy, UV-visible spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and thermal analysis.

Cobalt(II) Complexes

The synthesis of Cobalt(II) complexes with picolinic acid derivatives has been a subject of study. X-ray structural analysis of related cobalt complexes has revealed octahedral coordination, with the picolinic acid ligand coordinating in an N,O-chelated fashion. researchgate.net Spectroscopic methods such as 1H, 13C, and 15N NMR have been employed to confirm the coordination mode in solution. researchgate.net The reaction of cobalt(II) salts with tripodal polypyridine ligands bearing pivalamide (B147659) groups has been shown to selectively form either six- or seven-coordinate complexes depending on the counter-anion. rsc.org For instance, complexes like [CoCl₂(H₂BPPA)] and [CoBr₂(H₂BPPA)] exhibit a six-coordinate octahedral geometry. rsc.org The magnetic properties of these high-spin d⁷ complexes have also been investigated. rsc.org

| Complex | Geometry | Coordination | Reference |

| [CoCl₂(H₂BPPA)] | Octahedral | Six-coordinate | rsc.org |

| [CoBr₂(H₂BPPA)] | Octahedral | Six-coordinate | rsc.org |

| [Co(N₃)₂(H₂BPPA)] | Octahedral | Six-coordinate | rsc.org |

| Co(MeOH)(H₂BPPA)₂ | Seven-coordinate | - | rsc.org |

| Co(MeCN)(H₂BPPA)₂ | Seven-coordinate | - | rsc.org |

Copper(II) Complexes

Copper(II) complexes of hydroxypicolinic acids have been synthesized and characterized. For example, the complex [Cu(3-OHpic)₂(4-pic)] (where 3-OHpicH is 3-hydroxypicolinic acid and 4-pic is 4-picoline) was prepared and its structure determined. researchgate.net In this complex, the copper(II) ion exhibits a square-pyramidal coordination geometry, with two 3-hydroxypicolinate (B15391739) ligands in the basal plane and a 4-picoline molecule in the axial position. researchgate.net The synthesis of other related copper(II) complexes, such as [Cu(6-OHpic)₂(3-pic)₂], has also been reported, where the copper(II) ion is in a tetragonally compressed octahedral environment. srce.hrhud.ac.uk The thermal properties of these complexes have been investigated using thermogravimetric analysis (TGA), which shows the loss of coordinated solvent or other ligands upon heating. researchgate.netsrce.hr

| Complex | Geometry | Coordination Environment | Reference |

| [Cu(3-OHpic)₂(4-pic)] | Square-pyramidal | Two 3-OHpic ligands in basal plane, one 4-picoline molecule in axial position | researchgate.net |

| [Cu(6-OHpic)₂(3-pic)₂] | Tetragonally compressed octahedral | Two N,O-bidentate 6-hydroxypicolinate ligands and two 3-picoline molecules in trans positions | srce.hrhud.ac.uk |

| [Cu(6-OHpic)₂(H₂O)₂] | Tetragonally elongated octahedral | - | srce.hr |

| [Cu(6-OHpic)₂(4-pic)₂] | Tetragonally elongated octahedral | - | srce.hr |

Nickel(II) Complexes

Nickel(II) complexes with ligands derived from picolinic acid have been synthesized and characterized. jocpr.comnih.gov These complexes often exhibit octahedral geometry, with the ligand acting as a bidentate or tridentate chelating agent. jocpr.comnih.gov For instance, nickel(II) complexes with thiosemicarbazone and semicarbazone ligands have been prepared and their structures elucidated. capes.gov.br The synthesis of nickel(II) complexes with a tripodal polypyridine ligand has also been reported, resulting in the formation of either six- or seven-coordinate structures. rsc.org Characterization techniques such as IR and UV-Vis spectroscopy, as well as magnetic susceptibility measurements, are crucial in determining the structure and properties of these complexes. jocpr.comcapes.gov.br

| Complex | Geometry | Coordination | Reference |

| General Ni(II) complexes with 2'-hydroxychalcones | Octahedral | - | jocpr.com |

| [Ni(H₂L)(NO₃)]·2H₂O | - | Tridentate ONN donor ligand | nih.gov |

| Ni(II) complexes with thiosemicarbazones | Octahedral | - | nih.govcapes.gov.br |

Zinc(II) Complexes

Zinc(II) forms a variety of complexes with picolinic acid derivatives. The synthesis of zinc(II) complexes is often achieved by reacting a zinc salt with the ligand in a suitable solvent. nih.gov For example, the reaction of zinc acetate (B1210297) with 3-methoxycarbonyl-5-phenyl tetronic acid yields complexes with the empirical formulae [Zn(L–H)₂(H₂O)₂] and [Zn(L–H)₂(H₂O)(MeOH)]H₂O. nih.gov In these complexes, the zinc ion binds through the alkoxide and carbonyl groups of the ligand. nih.gov The synthesis of zinc(II) complexes with mixed ligands, such as those including 1,10-phenanthroline (B135089) or 2,2'-bipyridine (B1663995), has also been explored, leading to complexes with four or six-coordinate geometries. ajol.info The coordination of the carboxylate ligand in these complexes is often in a bidentate fashion. ajol.info

| Complex | Geometry | Coordination | Reference |

| [Zn(L–H)₂(H₂O)₂] | - | Binds through alkoxide and carbonyl groups | nih.gov |

| [Zn(L–H)₂(H₂O)(MeOH)]H₂O | - | Binds through alkoxide and carbonyl groups | nih.gov |

| Zn(II) complex with 3-(3-fluorophenyl)-2-methylacrylic acid | Four-coordinate | Bidentate carboxylate | ajol.info |

| Zn(II) complex with 3-(3-fluorophenyl)-2-methylacrylic acid and 1,10-phenanthroline | Six-coordinate | Bidentate carboxylate and N-donors | ajol.info |

| Zn(II) complex with 3-(3-fluorophenyl)-2-methylacrylic acid and 2,2'-bipyridine | Six-coordinate | Bidentate carboxylate and N-donors | ajol.info |

Manganese(II) Complexes

Manganese(II) complexes with picolinic acid derivatives have been synthesized and structurally characterized. These complexes can exist as monomers or polymers. For instance, the hydrothermal reaction of 3-hydroxypicolinic acid with a manganese(II) salt can yield single crystals of [Mn(picoH)₂·2H₂O], which is isomorphous with the corresponding zinc(II) complex. researchgate.net In these structures, extensive hydrogen bonding leads to the formation of three-dimensional supramolecular networks. researchgate.net The synthesis of dimeric manganese(II) complexes supported by cyclopentadienyl-phosphine ligands, such as [LMn(μ-Cl)]₂, has also been reported. rsc.org These dimeric complexes can serve as precursors for other manganese(II) complexes. rsc.org Furthermore, manganese(II) complexes with various dicarboxylic acids and bidentate N-donor ligands like 1,10-phenanthroline and 2,2'-bipyridine have been extensively studied. tudublin.ie

| Complex | Geometry | Structure | Reference |

| [Mn(picoH)₂·2H₂O] | - | 3D supramolecular network via hydrogen bonding | researchgate.net |

| [LMn(μ-Cl)]₂ | - | Dimeric | rsc.org |

| [LMn(μ-Br)]₂ | - | Dimeric | rsc.org |

| [LMn(μ-NH₂)]₂ | - | Dimeric | rsc.org |

| [LMn(μ-Me)]₂ | - | Dimeric | rsc.org |

| [K(18-crown-6)][LMnCl₂] | - | Monomeric | rsc.org |

| L₂Mn | - | Sandwich complex | rsc.org |

Vanadium(V) Complexes

While the coordination chemistry of 3-hydroxy-6-methylpicolinic acid with various transition metals has been investigated, specific studies detailing the synthesis and characterization of its Vanadium(V) complexes are not extensively reported in the available scientific literature. Research on the interaction of Vanadium(V) with other structurally related ligands, such as other α-hydroxycarboxylic acids, has shown the formation of various complex species with different stoichiometries and coordination geometries, including pentacoordinate and octahedral arrangements. nih.gov Studies on Vanadium(III) with the related 6-methylpicolinic acid have also been conducted, revealing the formation of different complex species in aqueous solutions. researchgate.net However, detailed structural and spectroscopic data for the specific 3-hydroxy-6-methylpicolinic acid Vanadium(V) complex remains an area for future research.

Structural Elucidation of Metal Complexes

The precise three-dimensional arrangement of atoms in a metal complex is crucial for understanding its properties and reactivity. Single-crystal X-ray diffraction is the most powerful technique for obtaining this information.

Single-Crystal X-ray Diffraction Analysis

For instance, the crystal structures of zinc(II) and manganese(II) complexes with the isomeric 3-hydroxypicolinic acid, [Zn(picoH)₂·2H₂O] and [Mn(picoH)₂·2H₂O], have been determined. researchgate.net These studies revealed isomorphous structures with extensive hydrogen bonding networks. Similarly, the structure of a copper(II) complex with 6-hydroxypicolinic acid and 3-picoline, [Cu(6-OHpic)₂(3-pic)₂], was elucidated, showing a tetragonally compressed octahedral geometry. researchgate.net

In the context of related compounds, the crystallization and preliminary X-ray crystallographic analysis of 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC) oxygenase have been reported, demonstrating the utility of this technique in understanding the interaction of such ligands in biological systems. nih.gov The analysis of a copper(I) complex with a tridentate N-donor ligand, tris(pyrazol-1-yl)methane, also showcases the detailed structural insights that can be obtained, revealing a distorted tetrahedral geometry around the copper(I) center. mdpi.com

Geometric Conformations and Coordination Polyhedra

The geometric conformation of the ligand and the resulting coordination polyhedron around the metal ion are key structural features determined by X-ray diffraction. For picolinic acid derivatives, the ligand typically acts as a bidentate chelating agent, coordinating through the nitrogen atom of the pyridine ring and an oxygen atom from the carboxylate group.

In the case of the copper(II) complex with 6-hydroxypicolinic acid and 3-picoline, the copper(II) ion exhibits a tetragonally compressed octahedral coordination environment. researchgate.net This geometry is achieved through the coordination of two bidentate 6-hydroxypicolinate ligands and two 3-picoline molecules in trans positions. researchgate.net A manganese(II) coordination polymer with 6-hydroxypicolinic acid features three different Mn(II) centers, each with a distorted octahedral coordination environment. researchgate.net

Spectroscopic Characterization of Metal Complexes

Spectroscopic techniques are essential for characterizing metal complexes, providing valuable information about the ligand's coordination to the metal ion and the electronic structure of the complex.

Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for determining the coordination mode of ligands in metal complexes. The IR spectrum of a complex is compared to that of the free ligand to identify shifts in the vibrational frequencies of key functional groups upon coordination.

For metal complexes of 3-hydroxy-6-methylpicolinic acid, the most informative regions of the IR spectrum are those corresponding to the carboxylic acid and the pyridine ring vibrations. The coordination of the carboxylate group to the metal center is typically indicated by a shift in the asymmetric and symmetric stretching vibrations of the COO⁻ group. The C=N stretching vibration of the pyridine ring is also expected to shift upon coordination of the nitrogen atom to the metal ion.

In studies of related complexes, such as those of dipicolinic acid, the coordination to the metal ion through the two carboxylate oxygen atoms and the pyridine nitrogen atom has been confirmed by the analysis of their FT-IR spectra. ajol.info Similarly, for metal complexes of 3-hydroxypyridine-2-carboxylic acid, IR spectroscopy has been used to characterize the coordination of the ligand. ubc.ca

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying transition metal complexes. The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state.

The UV-Vis spectra of metal complexes of 3-hydroxy-6-methylpicolinic acid are expected to show bands arising from intra-ligand transitions (π→π* and n→π*) and, for transition metal complexes, d-d electronic transitions and ligand-to-metal charge transfer (LMCT) bands. The d-d transitions are often weak and appear in the visible region, and their energy and intensity are sensitive to the coordination geometry around the metal ion. libretexts.org

For example, the characterization of copper(II) complexes with the related 3-methylpicolinic acid involved UV-visible spectroscopy to probe the coordination environment of the copper(II) ion. researchgate.net In studies of vanadium(III) complexes with picolinic and dipicolinic acid, UV-Vis measurements were used for the qualitative characterization of the complexes formed in solution. researchgate.net The electronic absorption spectra of cobalt(II), iron(II), zinc(II), manganese(II), and copper(II) complexes of 3-hydroxypyridine-2-carboxylic acid have also been reported and analyzed. ubc.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 3-hydroxy-6-methylpicolinic acid complexes in solution. By analyzing the chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei, researchers can determine the coordination mode of the ligand upon complexation with a metal ion.

Studies on related picolinic acid derivatives provide insight into the expected spectral changes. For instance, the coordination of 3-methylpicolinic acid with cobalt was confirmed in a DMSO solution using ¹H, ¹³C, and ¹⁵N NMR spectroscopy. researchgate.net In such complexes, the ligand typically coordinates in a bidentate fashion through the nitrogen atom of the pyridine ring and an oxygen atom from the deprotonated carboxylate group. researchgate.netresearchgate.net

Upon complexation, the signals of the protons and carbons in the pyridine ring and near the coordination sites experience significant shifts. The ¹H NMR spectrum of the free ligand 3-hydroxy-6-methylpyridine shows characteristic signals for the aromatic protons and the methyl group. chemicalbook.com For example, in 6-methyl-3-pyridinol, the methyl protons appear around 2.3-2.5 ppm, while the ring protons are observed between 7.0 and 8.3 ppm in DMSO-d₆. chemicalbook.com When coordinated to a metal, a downfield shift in the signals of the protons adjacent to the nitrogen and carboxylate groups is typically observed, confirming the involvement of these groups in binding.

¹³C NMR spectroscopy provides further evidence of coordination. The carbon signals of the carboxylate group and the pyridine ring carbons (especially those adjacent to the nitrogen) are sensitive to the coordination environment. researchgate.net The change in their chemical shifts upon complexation can confirm the binding mode. researchgate.net

¹⁵N NMR, while less common, offers direct information about the involvement of the pyridine nitrogen in coordination. A significant shift in the ¹⁵N signal upon the formation of the metal complex provides unambiguous evidence of the N,O-chelation mode. researchgate.net This was demonstrated in the study of a cobalt complex with 3-methylpicolinic acid, which confirmed the coordination via the pyridyl nitrogen. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for 6-methyl-3-pyridinol (a related precursor) in DMSO-d₆ This table is based on data for a related compound to illustrate typical chemical shifts.

| Assignment | Chemical Shift (ppm) |

| CH₃ | 2.348 |

| Ring H (position 5) | 7.051 |

| Ring H (position 4) | 7.065 |

| Ring H (position 2) | 8.017 |

| OH | 9.64 |

| Data sourced from ChemicalBook for 6-methyl-3-pyridinol. chemicalbook.com |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique exclusively used for studying metal complexes with unpaired electrons (i.e., paramagnetic species). It provides detailed information about the electronic structure, geometry, and the nature of the metal-ligand bonding in the immediate vicinity of the paramagnetic metal center. illinois.edunih.gov

For complexes of 3-hydroxy-6-methylpicolinic acid with paramagnetic metal ions like copper(II) or manganese(II), EPR spectroscopy is particularly informative. ubc.ca A typical continuous-wave (CW) EPR spectrum for a Cu(II) (d⁹, S=1/2) complex in a frozen solution or powder form is characterized by g-tensor values (g|| and g⊥). ethz.ch The condition g|| > g⊥ > 2.0023 is indicative of an unpaired electron residing in the dx²-y² orbital, which is characteristic of a distorted octahedral or square-pyramidal geometry with the ligand coordinating in the equatorial plane. nih.govmdpi.com

The spectrum of a Cu(II) complex often displays a four-line hyperfine splitting pattern in the g|| region. ubc.ca This splitting arises from the coupling of the electron spin with the nuclear spin of the ⁶³Cu isotope (I = 3/2). ubc.caethz.ch In some cases, superhyperfine splitting may also be observed, which results from the interaction of the unpaired electron with the nuclear spins of ligand atoms, such as ¹⁴N (I=1). ubc.ca The observation of a five-line superhyperfine pattern on the g⊥ feature for a copper complex with a similar ligand, 3-hydroxypyridine-2-carboxylic acid, confirmed the coordination of two nitrogen atoms to the copper center in a dimethyl sulfoxide (B87167) solution. ubc.ca

For Mn(II) complexes (d⁵, S=5/2), a characteristic six-line hyperfine pattern is typically observed, resulting from the interaction with the ⁵⁵Mn nucleus (I=5/2). ubc.ca The analysis of these spectral features allows for a detailed understanding of the coordination sphere around the metal ion. awardspace.us

Table 2: Illustrative EPR g-tensor and Hyperfine Coupling Constants for a Cu(II) Complex with a Similar Ligand This table presents typical values for Cu(II) complexes to demonstrate the type of data obtained from EPR studies.

| Parameter | Value | Interpretation |

| g | ||

| g⊥ | 2.07 | Unpaired electron in dx²-y² orbital; elongated axial geometry |

| A | (MHz) | |

| Data sourced from a study on a Cu(II) tetramic acid complex, which also features N,O-coordination. nih.gov |

Raman Spectroscopy and Vibrational Analysis

Raman spectroscopy, in conjunction with infrared (IR) spectroscopy, is a valuable technique for the vibrational analysis of 3-hydroxy-6-methylpicolinic acid and its metal complexes. It provides information on the ligand's coordination to the metal ion by tracking shifts in vibrational frequencies of key functional groups. researchgate.net

The Raman spectrum of the free ligand will show characteristic bands for the C=O stretch of the carboxylic acid, C=C and C=N stretching vibrations of the pyridine ring, and the C-CH₃ stretching mode. Upon deprotonation and coordination to a metal ion, significant changes occur in the spectrum. researchgate.net

Specifically, the strong C=O stretching band of the carboxylic acid group is replaced by two distinct bands corresponding to the asymmetric (νasym(COO⁻)) and symmetric (νsym(COO⁻)) stretching vibrations of the coordinated carboxylate group. The frequency difference between these two bands (Δν = νasym - νsym) can provide insight into the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bridging). researchgate.net

Furthermore, the vibrational modes of the pyridine ring are expected to shift to higher frequencies upon coordination of the nitrogen atom to the metal center, which is a result of the electronic rearrangement and stiffening of the ring structure. researchgate.net New low-frequency bands corresponding to the metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations typically appear in the far-IR and low-frequency Raman spectra of the complexes, providing direct evidence of coordination. researchgate.net A normal coordinate analysis, often aided by Density Functional Theory (DFT) calculations, can be employed for a detailed and unambiguous assignment of all fundamental vibrations. researchgate.netresearchgate.net

Thermal Behavior and Stability of Metal Complexes

The thermal stability of metal complexes of 3-hydroxy-6-methylpicolinic acid and the nature of any associated water molecules (hydrated or coordinated) are investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). researchgate.netarabjchem.org These techniques monitor the mass loss and thermal events of a sample as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a substance as it is heated at a constant rate. The resulting TGA curve plots mass loss versus temperature, revealing the different stages of decomposition. nih.gov

For complexes of 3-hydroxy-6-methylpicolinic acid, the TGA curve typically shows several distinct steps:

Dehydration: An initial weight loss at a lower temperature range (e.g., 50-150 °C) usually corresponds to the removal of lattice or hydrated water molecules. redalyc.org The removal of coordinated water molecules occurs at a higher temperature, indicating a stronger bond to the metal ion. mdpi.com

Decomposition of the Ligand: At higher temperatures, subsequent weight loss steps correspond to the thermal decomposition of the organic ligand. scirp.org The process can be complex, involving the breakdown of the picolinate (B1231196) moiety.

Formation of Final Residue: The analysis continues until a stable plateau is reached at a high temperature, indicating the formation of a final, thermally stable residue, which is typically a metal oxide. arabjchem.orgredalyc.org The experimental mass of the final residue can be compared with the calculated theoretical value to confirm the stoichiometry of the original complex. arabjchem.org

Studies on cobalt complexes of the isomeric 6-methylpicolinic acid have utilized TGA to determine their thermal stability. researchgate.net

Differential Thermal Analysis (DTA)

DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. The DTA curve shows peaks corresponding to thermal events. scirp.org

Endothermic Peaks: These peaks indicate processes that absorb heat, such as dehydration (loss of water), melting, and some decomposition steps. redalyc.org

Exothermic Peaks: These peaks correspond to processes that release heat, such as crystallization, oxidation, and the highly energetic, often oxidative, decomposition of the organic ligand at higher temperatures. nih.gov

By correlating the peaks in the DTA curve with the mass loss steps in the TGA curve, a comprehensive understanding of the thermal decomposition pathway can be achieved. researchgate.netresearchgate.net For example, an endothermic DTA peak occurring simultaneously with a mass loss in the TGA at ~100-200 °C confirms the removal of water molecules. redalyc.org Sharp exothermic peaks at higher temperatures often signify the complete breakdown and combustion of the organic part of the complex. scirp.org

Table 3: Representative TGA/DTA Decomposition Stages for a Transition Metal Complex This table provides an illustrative example of thermal analysis data for a metal complex.

| Temperature Range (°C) | TGA Mass Loss (%) | DTA Peak (°C) | Assignment |

| 80 - 160 | ~5% | 132 (Endo) | Loss of hydrated water molecules |

| 180 - 280 | ~12% | 248 (Exo) | Loss of coordinated water/anion fragment |

| 280 - 550 | ~55% | 340 (Endo), 480 (Exo) | Decomposition of the organic ligand |

| > 550 | - | - | Formation of stable metal oxide residue |

| Data modeled after typical decomposition patterns reported for similar complexes. redalyc.orgresearchgate.net |

Solution-State Coordination Studies and Complex Equilibria

Understanding the behavior of 3-hydroxy-6-methylpicolinic acid and its metal complexes in solution is crucial. This involves studying the formation of different complex species and determining their stability constants. Techniques such as potentiometric titration and spectrophotometry are commonly employed for these investigations. researchgate.net

Studies on the closely related 2-hydroxy-6-methylpyridine-3-carboxylic acid have demonstrated its ability to form stable complexes with various transition metals. nih.gov The complexation equilibria in solution involve the deprotonation of the carboxylic acid and phenolic hydroxyl groups, which is dependent on the pH of the solution. The ionization constants of the ligand are fundamental parameters for these studies. mdpi.com

The Job method of continuous variation, using UV-Vis spectrophotometry, can be used to determine the stoichiometry of the predominant complex species formed in solution. researchgate.net By monitoring the absorbance at a specific wavelength while varying the mole ratio of the metal and ligand, the metal-to-ligand ratio in the complex can be established. For example, studies on cobalt with the isomeric 3-methylpicolinic acid revealed the formation of a 2:3 (metal:ligand) complex in aqueous solution. researchgate.net

Supramolecular Architectures and Intermolecular Interactions in Solid-State Complexes

The formation of stable and predictable hydrogen-bonding networks is a key factor in the self-assembly process. mdpi.com In the complexes of ligands containing carboxylic acid and pyridine-like nitrogen atoms, the acid-pyridine heterosynthon is a particularly robust and common motif. mdpi.com The stability of the resulting crystal structures is often directly related to the strength and number of these intermolecular hydrogen bonds. mdpi.com

Hydrogen Bonding Networks (O-H···O, C-H···O, O-H···N)

Hydrogen bonds are the most significant non-covalent interactions responsible for the formation of supramolecular assemblies in the complexes of 3-Hydroxy-6-methylpicolinic acid. nih.gov The hydroxyl and carboxylic acid groups of the ligand are potent hydrogen bond donors, while the carboxylate oxygen, hydroxyl oxygen, and the pyridine nitrogen atoms act as acceptors. This functionality allows for a diverse range of hydrogen bonding patterns. mdpi.com

O-H···O Hydrogen Bonds: These interactions are prevalent and can occur between various functional groups. Intramolecular O-H···O hydrogen bonds are often observed, for instance, between the hydroxyl group at the 3-position and the adjacent carboxylate group, forming a stable six-membered ring. nih.gov Intermolecular O-H···O bonds are critical in linking individual complex units. For example, water molecules, when present in the crystal lattice, frequently act as bridges, connecting different complex molecules through a network of O-H···O bonds. nih.gov In some structures, strong O-H···O bonds can lead to the formation of infinite zigzag chains or more complex three-dimensional networks. researchgate.netresearchgate.net The strength of these bonds can vary, with shorter O···O distances indicating stronger interactions. nih.gov

C-H···O Hydrogen Bonds: While generally weaker than conventional hydrogen bonds, C-H···O interactions play a significant role in the stabilization of the crystal packing. mdpi.comnih.gov The methyl group on the pyridine ring and the C-H groups of the aromatic ring can act as donors, forming bonds with oxygen atoms from carboxylate or hydroxyl groups of neighboring molecules. nih.gov These interactions are often numerous and collectively contribute to the cohesion of the crystal structure, linking chains or layers into a more robust three-dimensional framework. nih.govresearchgate.net In some cases, C-H groups activated by adjacent positively charged nitrogen atoms (N⁺-C-H) can form particularly noteworthy C-H···O hydrogen bonds. nih.gov

The following table provides examples of hydrogen bond geometries found in related structures, illustrating the typical ranges for these interactions.

| Interaction Type | Donor-H···Acceptor | H···A Distance (Å) | D-H···A Angle (°) | Supramolecular Motif | Reference |

| O-H···N | O-H···N(pyridine) | ~2.55 - 2.70 | ~176 | Acid-Pyridine Synthon | mdpi.com |

| O-H···O | O(water)-H···O(carboxylate) | - | - | 3D Network | nih.gov |

| C-H···O | C(ring)-H···O(carboxylate) | ~3.16 - 3.67 | ~126 - 163 | 3D Network | mdpi.com |

| N-H···O | N(protonated)-H···O(carboxylate) | - | - | Planar Sheets | nih.gov |

This table is illustrative and compiles data from analogous chemical systems to represent typical interaction geometries.

π-π Stacking Interactions

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyridine rings of the 3-Hydroxy-6-methylpicolinic acid ligands are a crucial factor in the organization of their metal complexes in the solid state. nih.gov These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings, contribute significantly to the stability of the crystal lattice. rsc.orgmdpi.com

The geometry of these interactions can vary, with common arrangements including face-to-face and offset or slipped-stacking. In many cases, adjacent pyridine rings within a stack are nearly parallel, creating columns of π-stacked molecules. nih.gov These stacked columns can then be interlinked by other forces, such as hydrogen bonds, to form extended two-dimensional or three-dimensional networks. rsc.orgnih.gov

The strength of π-π stacking is dependent on the distance between the interacting rings and their relative orientation. Key parameters used to characterize these interactions include the centroid-to-centroid distance and the interplanar angle. Shorter centroid-to-centroid distances, typically in the range of 3.3 to 3.8 Å, indicate significant attractive interactions. nih.govresearchgate.net The introduction of functional groups onto the pyridine ring can modulate the electronic properties of the ring system, thereby influencing the nature and strength of the π-π stacking. mdpi.com

The table below summarizes typical geometric parameters for π-π stacking interactions observed in related pyridine-containing crystal structures.

| Interaction Type | Centroid-to-Centroid Distance (Å) | Interplanar Angle (°) | Supramolecular Feature | Reference |

| Pyridine···Pyridine | ~3.70 | ~0.38 | Extended π-stack along c-axis | nih.gov |

| Aromatic···Aromatic | ~3.70 | - | Consolidation of crystal packing | researchgate.net |

| Ring···Ring | ~3.33 - 3.47 | - | Face-to-face or cross-stacking | mdpi.com |

This table is illustrative and compiles data from analogous chemical systems to represent typical interaction geometries.

Computational Chemistry and Theoretical Studies on 3 Hydroxy 6 Methylpicolinic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to determine the optimized molecular geometry and electronic properties of picolinic acid derivatives. academicjournals.orgresearchgate.net By employing functionals like B3LYP in combination with basis sets such as 6-311G(d,p) or 6-311++G**, researchers can accurately model the molecule in the gas phase or in different solvents. academicjournals.orgresearchgate.netscirp.org

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule. researchgate.net For instance, studies on similar compounds have shown that solvent-molecule interactions, especially with polar solvents, can lead to noticeable changes in the geometry around heteroatoms like nitrogen and oxygen. academicjournals.orgresearchgate.net

The electronic structure is elucidated through the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule; a large gap suggests high stability and low reactivity. irjweb.com DFT calculations can also predict other electronic properties such as the dipole moment, which influences the molecule's interaction with polar solvents and biological receptors. ekb.eg

| Calculated Property | Typical DFT Method | Significance |

|---|---|---|

| Optimized Bond Lengths (Å) and Angles (°) | B3LYP/6-311++G | Provides the most stable 3D structure of the molecule. |

| HOMO Energy (eV) | B3LYP/6-311++G | Indicates the electron-donating ability of the molecule. irjweb.com |

| LUMO Energy (eV) | B3LYP/6-311++G | Indicates the electron-accepting ability of the molecule. irjweb.com |

| HOMO-LUMO Energy Gap (eV) | B3LYP/6-311++G | Relates to the chemical reactivity and stability of the molecule. irjweb.com |

| Dipole Moment (Debye) | B3LYP/6-311++G** | Measures the polarity of the molecule, affecting solubility and intermolecular interactions. ekb.eg |

Vibrational Spectral Simulations and Assignment of Bands

Theoretical vibrational spectra (infrared and Raman) of 3-hydroxy-6-methylpicolinic acid can be simulated using DFT calculations. academicjournals.orgresearchgate.net These computational methods calculate the harmonic vibrational frequencies corresponding to the normal modes of the molecule. nih.gov The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the fact that calculations are typically performed on a single molecule in the gas phase, whereas experiments are often conducted in the solid state. nih.gov To improve the agreement with experimental data, the calculated frequencies are commonly scaled by an empirical scaling factor. nih.gov

The assignment of vibrational bands to specific molecular motions, such as C-H stretching, C=O stretching, or ring vibrations, is facilitated by these theoretical calculations. academicjournals.org This detailed assignment is crucial for interpreting experimental spectra and understanding the structural features of the molecule. researchgate.netlibretexts.org For example, the vibrational modes involving the hydroxyl and carboxylic acid groups are of particular interest as they are sensitive to hydrogen bonding and tautomeric forms.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹, Scaled) | Description of Motion |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | ~3400-3500 | Stretching of the hydroxyl bond in the carboxyl group. |

| O-H Stretch (Phenolic) | ~3300-3400 | Stretching of the hydroxyl bond on the pyridine (B92270) ring. |

| C=O Stretch (Carboxylic Acid) | ~1700-1750 | Stretching of the carbonyl double bond. |

| C=C/C=N Ring Stretch | ~1550-1650 | Stretching vibrations of the pyridine ring. |

| C-H Stretch (Methyl) | ~2900-3000 | Stretching of the C-H bonds in the methyl group. |

Investigations of Tautomeric Forms and Intramolecular Proton Transfer Mechanisms

The presence of a hydroxyl group on the pyridine ring allows for the existence of different tautomeric forms of 3-hydroxy-6-methylpicolinic acid, such as the keto-enol tautomerism. DFT calculations are instrumental in investigating the relative stabilities of these tautomers and the energy barriers associated with the intramolecular proton transfer (IPT) between them. nih.govrsc.org

Studies on similar molecules like 3-hydroxyflavone (B191502) and 3-hydroxy-2-mercaptopyridine have shown that the relative stability of tautomers can be significantly influenced by the solvent. nih.govresearchgate.net Computational models can predict whether the enol form (with the hydroxyl group) or the keto form (with a carbonyl group on the ring and a protonated nitrogen) is more stable in the gas phase and in different solvents. researchgate.net The mechanism of proton transfer can be either a direct transfer or mediated by solvent molecules. nih.govmdpi.com Understanding these tautomeric equilibria is essential as the different forms can exhibit distinct chemical reactivity and biological activity.

| Tautomeric Form | Structural Description | Predicted Relative Stability (Illustrative) |

|---|---|---|

| Enol Form | Contains a hydroxyl group at the 3-position of the pyridine ring. | Often more stable in non-polar solvents. |

| Keto Form (Zwitterionic) | Features a carbonyl group at the 3-position and a protonated ring nitrogen. | Can be stabilized by polar, protic solvents. |

Prediction of Activation Energies for Chemical Reactions

Theoretical chemistry can predict the activation energy (Ea) for chemical reactions involving 3-hydroxy-6-methylpicolinic acid. researchgate.net The activation energy is the minimum energy required for a reaction to occur and is a key factor in determining the reaction rate. opentextbc.ca Using DFT, the potential energy surface of a reaction can be mapped out, identifying the transition state, which is the highest energy point along the reaction coordinate. libretexts.org The activation energy is then calculated as the difference in energy between the reactants and the transition state. opentextbc.ca

The Arrhenius equation mathematically relates the rate constant of a reaction to the activation energy and temperature. opentextbc.ca By calculating the activation energies for different possible reaction pathways, computational chemists can predict which reactions are more likely to occur under specific conditions. This is valuable for understanding its synthesis, degradation, and metabolic pathways.

| Reaction Type | Reactants | Transition State | Products | Predicted Activation Energy (Ea) (kcal/mol) - Illustrative |

|---|---|---|---|---|

| Esterification | 3-Hydroxy-6-methylpicolinic acid + Methanol | Tetrahedral Intermediate | Methyl 3-hydroxy-6-methylpicolinate + Water | 15 - 25 |

| Decarboxylation | 3-Hydroxy-6-methylpicolinic acid | Carbanion Intermediate | 3-Hydroxy-6-methylpyridine + CO₂ | 30 - 40 |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools used to predict the biological activity or toxicity of chemical compounds based on their molecular structures. nih.gov These models establish a mathematical relationship between the physicochemical properties (descriptors) of a series of compounds and their observed biological effects. arvojournals.org

For 3-hydroxy-6-methylpicolinic acid, a QSAR/QSTR study would involve calculating various molecular descriptors, such as electronic, steric, and hydrophobic parameters. arvojournals.org For example, a QSTR study on picolinic acid analogs identified the partial charge on the nitrogen atom and the logarithm of the partition coefficient (logP) as key descriptors for predicting toxicity. arvojournals.org These models can be used to screen virtual libraries of related compounds to identify candidates with desired activities or to predict the potential toxicity of new derivatives, thereby guiding the design of safer and more effective molecules. researchgate.netresearchgate.net

| Descriptor Type | Example Descriptors | Relevance to Activity/Toxicity |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Influences interactions with biological targets and reactivity. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Relates to the ability to cross cell membranes. arvojournals.org |

| Topological | Molecular connectivity indices, Wiener index | Describes the size, shape, and branching of the molecule. |

| Steric | Molecular weight, Molar refractivity | Relates to how the molecule fits into a receptor site. |

Biological Activities and Mechanistic Investigations of 3 Hydroxy 6 Methylpicolinic Acid and Its Derivatives

Enzyme Inhibition Studies

Derivatives of picolinic acid have been identified as potential inhibitors of various enzymes, with a notable focus on metallo-β-lactamases (MBLs). These enzymes confer antibiotic resistance to certain bacteria by hydrolyzing β-lactam antibiotics. Research has shown that while 2-picolinic acid and its simple methylated derivative, 6-methyl-2-picolinic acid, exhibit weak inhibitory effects on MBLs, more complex derivatives show significant potency. nih.gov For instance, the addition of a phosphonomethyl group to the picolinate (B1231196) scaffold, creating 6-(phosphonomethyl)pyridine-2-carboxylates (PMPCs), results in potent inhibitors of subclass B1 and B3 MBLs. nih.gov

Studies on 6-methylpicolinic acid, a compound structurally related to 3-Hydroxy-6-methylpicolinic acid, revealed weak inhibitory activity against metallo-β-lactamases, with IC50 values ranging from 32.2 to over 100 μM. nih.gov This suggests that the basic picolinate structure alone is insufficient for strong inhibition. However, the introduction of additional functional groups, such as a phosphonomethyl group, dramatically enhances inhibitory action against these zinc-dependent enzymes. nih.gov This highlights the importance of the substituents on the pyridine (B92270) ring in determining the inhibitory potential of this class of compounds. The development of dipicolinic acid derivatives has also led to the identification of potent inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1), a critical target in combating antibiotic resistance. nih.govescholarship.org

| Compound | Target Enzyme(s) | IC50 (μM) | Reference |

| 6-Methylpicolinic acid | Metallo-β-lactamases | 32.2 to >100 | nih.gov |

| 6-(Phosphonomethyl)pyridine-2-carboxylate (PMPC-1) | NDM-1, IMP-1, VIM-2, L1 | 0.374–3.88 | nih.gov |

| Dipicolinic acid derivative (Inhibitor 36) | NDM-1 | 0.08 | nih.gov |

Interactions with Biomolecules

The biological effects of 3-Hydroxy-6-methylpicolinic acid and its analogs are intrinsically linked to their interactions with essential biomolecules, including DNA, proteins, and metal ions.

DNA Binding Studies

While direct studies on the DNA binding of 3-Hydroxy-6-methylpicolinic acid are not extensively documented, research on metal complexes of related picolinic acid derivatives suggests potential interactions. For instance, zinc complexes incorporating 3-methyl-picolinic acid have been investigated for their DNA binding properties. sigmaaldrich.comacs.org These studies often explore the ability of the complex to interact with DNA through various modes, such as intercalation or groove binding, which can lead to nucleolytic activity or inhibition of enzymes like topoisomerase. sigmaaldrich.comacs.org The formation of ternary complexes, where a metal ion bridges the picolinic acid derivative and a DNA-binding ligand, has also been explored as a strategy for targeted DNA interaction. odu.edu The planarity and aromaticity of the pyridine ring in these compounds are thought to facilitate π-π stacking interactions with DNA base pairs. odu.edu

Protein Interactions and Ligand-Receptor Binding

The interaction of picolinic acid derivatives with proteins is a key aspect of their biological activity. Studies on zinc(II) complexes of 6-methylpicolinic acid have demonstrated the formation of ternary complexes with crucial cellular constituents like glutathione (B108866) (GSH) and adenosine (B11128) 5'-triphosphate (ATP). core.ac.uk These interactions are significant as they can influence the transport and bioavailability of the metal complexes and modulate their biological effects. core.ac.uk Furthermore, the binding of substituted bile salts to human serum albumin has been shown to induce conformational changes in the protein, indicating that small molecules can allosterically modulate protein function. nih.gov Although direct studies on 3-Hydroxy-6-methylpicolinic acid binding to specific receptors are limited, its structural similarity to other biologically active picolinates suggests potential interactions with various protein targets.

Chelation of Essential Metal Ions (e.g., Zinc, Iron) and its Biological Implications

A well-established property of picolinic acid and its derivatives is their ability to chelate essential metal ions, particularly zinc (Zn²⁺) and iron (Fe²⁺/Fe³⁺). arvojournals.org This chelation capacity is fundamental to many of their biological effects. The ability to bind these metal ions can influence a wide range of cellular processes. For example, zinc is a critical cofactor for numerous enzymes and transcription factors, including zinc finger proteins involved in DNA replication and cell division. arvojournals.org By chelating zinc, picolinic acid analogs can modulate the activity of these proteins and, consequently, cellular signaling pathways. arvojournals.org

Similarly, iron is essential for various physiological processes, and its homeostasis is tightly regulated. Picolinic acid derivatives have been investigated as potential iron chelators for therapeutic purposes. researchgate.net The formation of stable complexes with iron(III) has been demonstrated for compounds like 3-hydroxypicolinic acid. researchgate.net This property is also linked to the potential of these compounds to mitigate metal-induced cytotoxicity by sequestering excess metal ions. researchgate.net A quantitative structure-toxicity relationship study of picolinic acid analogs identified the ability to chelate zinc as a primary factor influencing their biological activity. arvojournals.org

Cellular Effects and Biological Signaling Pathways

The interactions of 3-Hydroxy-6-methylpicolinic acid and its derivatives at the molecular level translate into a variety of cellular effects and modulation of signaling pathways. The chelation of essential metals like zinc can directly impact cellular processes. For instance, by altering the availability of zinc, these compounds can influence the function of zinc finger proteins, which play crucial roles in gene expression and cellular signaling.

Furthermore, the insulin-mimetic properties of metal complexes of picolinic acid derivatives suggest an influence on glucose metabolism pathways. core.ac.uknih.gov Studies on zinc(II) complexes of 6-methylpicolinic acid have shown that they can exhibit insulin-like activity, as indicated by the measurement of mitochondrial dehydrogenase activity, which serves as an indirect marker for glucose uptake. core.ac.uknih.gov This suggests that these compounds may interact with components of the insulin (B600854) signaling cascade. Research on other molecules has shown that the regulation of genes like Mitogen-inducible gene 6 (Mig-6) in adipose tissue can impact systemic glucose homeostasis and insulin sensitivity, highlighting the complex interplay of signaling molecules in metabolic regulation. plos.org

Potential as Insulin-Mimetic Agents

A significant area of research for picolinic acid derivatives is their potential as insulin-mimetic agents, offering a therapeutic avenue for managing diabetes mellitus. Several studies have demonstrated that metal complexes of picolinic acid and its analogs can mimic the effects of insulin. rsc.orgresearchgate.netresearchgate.net In particular, vanadium and zinc complexes have shown promise. rsc.orgresearchgate.net

The insulin-mimetic activity is often evaluated by measuring the inhibition of free fatty acid (FFA) release from adipocytes, a key function of insulin. rsc.orgresearchgate.net While 3-hydroxypicolinate (B15391739) itself may not show significant insulin-mimetic activity, its metal complexes, particularly with copper(II), have exhibited potent in vitro activity. researchgate.net This suggests that the picolinate ligand can act as a carrier for the metal ion, which is then responsible for the biological effect. researchgate.net Zinc(II) complexes of 6-methylpicolinic acid have also been identified as potent insulin-mimetic agents. core.ac.uknih.gov The mechanism is thought to involve the enhancement of glucose uptake by cells, a primary function of insulin. plos.org The design of effective insulin-mimetic complexes requires careful selection of both the metal ion and the coordinating ligand to optimize stability, bioavailability, and activity. researchgate.net

Role in Secondary Metabolite Biosynthesis

The direct biosynthetic pathway of 3-Hydroxy-6-methylpicolinic acid has not been fully elucidated in published research. However, significant insights can be drawn from the well-characterized biosynthesis of the closely related and structurally similar compound, 3-hydroxypicolinic acid (3-HPA) , which serves as an important building block in the formation of various bacterial secondary metabolites. rsc.org

Research on 3-HPA has demonstrated that its biosynthesis does not occur through the direct hydroxylation of picolinic acid. rsc.org Instead, it involves a more complex enzymatic pathway starting from L-lysine. rsc.org The key steps in the formation of 3-HPA have been reconstituted in vitro and involve the sequential action of three enzymes: an L-lysine 2-aminotransferase, a two-component monooxygenase, and a FAD-dependent dehydrogenase. rsc.org

The proposed pathway involves the C-3 hydroxylation of piperideine-2-carboxylic acid, followed by the tautomerization of the resulting 3-hydroxyl dihydropicolinic acid to form 3-HPA. rsc.org This discovery of an unconventional assembly logic for the 3-HPA scaffold provides a foundation for understanding how similar pyridine-based building blocks, potentially including 3-Hydroxy-6-methylpicolinic acid, might be synthesized in nature. rsc.org It is plausible that a similar enzymatic cascade, potentially utilizing a methylated precursor, could be responsible for the biosynthesis of 3-Hydroxy-6-methylpicolinic acid.

Interactive Data Table: Biosynthesis of the Related Compound 3-Hydroxypicolinic Acid

This table outlines the key enzymes and steps involved in the biosynthesis of 3-hydroxypicolinic acid, which may provide a model for understanding the formation of 3-Hydroxy-6-methylpicolinic acid.

| Step | Enzyme | Function | Precursor/Intermediate | Product | Source |

| 1 | L-lysine 2-aminotransferase | Converts L-lysine | L-lysine | Piperideine-2-carboxylic acid | rsc.org |

| 2 | Two-component monooxygenase | Hydroxylation at C-3 | Piperideine-2-carboxylic acid | 3-hydroxyl dihydropicolinic acid | rsc.org |

| 3 | FAD-dependent dehydrogenase | Tautomerization | 3-hydroxyl dihydropicolinic acid | 3-Hydroxypicolinic acid (3-HPA) | rsc.org |

Advanced Analytical Methodologies for 3 Hydroxy 6 Methylpicolinic Acid Research

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 3-Hydroxy-6-methylpicolinic acid and its isomers. For instance, HPLC is utilized to confirm the purity of the related compound, 6-Hydroxy-3-methylpicolinic acid, to greater than 98% for pharmaceutical-grade material. The identification and quantification of phenolic compounds, a class to which 3-Hydroxy-6-methylpicolinic acid belongs, are routinely performed using HPLC coupled with a UV-Vis diode array detector (DAD). nih.gov This approach typically involves a gradient mobile phase with a polar organic solvent and a weak acid to achieve separation. nih.gov

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the sensitive and specific determination of compounds like 3-Hydroxy-6-methylpicolinic acid, particularly after derivatization. A key application involves the derivatization of hydroxysteroids using picolinic acid and its analogs, including 3- and 6-methylpicolinic acid, to enhance their detection by LC-electrospray ionization-mass spectrometry (LC-ESI-MS). researchgate.net In these methods, the target molecule is converted into its picolinate (B1231196) ester, which exhibits a distinct peak in liquid chromatography, allowing for highly sensitive quantification. researchgate.net The derivatization is a simple and versatile method that improves the ionization efficiency and provides structural information through tandem mass spectrometry (MS/MS). researchgate.net

| Analyte Class | Derivatizing Reagent | Derivative | Detection Method | Key Advantage |

|---|---|---|---|---|

| Hydroxysteroids | 3-Methylpicolinic acid | Picolinate ester | LC-ESI-MS/MS | High sensitivity and specific determination |

Spectrophotometric Determination Techniques

Spectrophotometric methods are employed to study 3-Hydroxy-6-methylpicolinic acid, often in the context of its metal complexes. The compound and its derivatives possess UV-absorbing properties, which form the basis for their spectrophotometric analysis. For example, UV-Vis spectrophotometry has been used to confirm the formation and stoichiometry of copper(II) complexes with 3- and 6-hydroxypicolinic acid in aqueous solutions. researchgate.net Similarly, the complexation of cobalt with 3- and 6-methylpicolinic acid has been investigated in solution using spectrophotometric techniques. academicjournals.org

The UV spectrum of the related compound 3,6-dihydroxypicolinic acid is pH-dependent, with specific maximum absorption wavelengths (λmax) at a neutral pH. nih.gov This characteristic is fundamental for its detection and quantification in solution. While a direct spectrophotometric method for the standalone 3-Hydroxy-6-methylpicolinic acid is not detailed in the provided research, the principles applied to its derivatives and complexes are applicable. The technique relies on Beer-Lambert's law, where the absorbance of a solution is directly proportional to the concentration of the analyte.

| λmax (nm) | Molar Absorptivity (ε, L mol-1 cm-1) |

|---|---|

| 346 | 5970 |

| 243 | 4350 |

| 221.5 | 9450 |

Voltammetric and Electrochemical Analysis

The electrochemical properties of 3-Hydroxy-6-methylpicolinic acid derivatives have been explored through voltammetric techniques. A notable study focused on the synthesis and characterization of cobalt complexes with 3- and 6-methylpicolinic acid, which included a voltammetric analysis of the complexes in solution. academicjournals.org Such studies are crucial for understanding the redox behavior of these compounds. The unique electrochemical properties of metal complexes are also leveraged in their application as redox probes for studying interactions with biological molecules like DNA. sci-hub.se

Cyclic voltammetry (CV) is a primary technique used in these analyses, providing information on the reduction and oxidation potentials of the compound. The results from CV can help elucidate the redox behavior of the molecule and its metal complexes, which is pertinent to understanding their potential biological activities. sci-hub.se

| Compound | Technique | Purpose | Key Finding |

|---|---|---|---|

| Cobalt(II) complexes with 3- and 6-methylpicolinic acid | Voltammetry | To study the redox behavior in solution | Provides insights into the electrochemical properties of the complexes. |

Mass Spectrometry Applications (e.g., MALDI Matrix for Nucleotides)

Mass spectrometry (MS) is a fundamental tool for the characterization of 3-Hydroxy-6-methylpicolinic acid, primarily used to validate its molecular weight. However, in the context of advanced applications, it is crucial to distinguish it from a closely related compound, 3-Hydroxypicolinic acid (3-HPA) .

There is no evidence in the researched literature to suggest that 3-Hydroxy-6-methylpicolinic acid is used as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. Instead, 3-Hydroxypicolinic acid (3-HPA) is a well-established and widely used matrix material in MALDI-MS, particularly for the analysis of oligonucleotides. wikipedia.orgebi.ac.uknih.gov 3-HPA is favored because it produces strong signals for underivatized, mixed-base single-stranded DNA oligomers and shows significant improvement over other matrices in terms of the accessible mass range and signal-to-noise ratio. ebi.ac.uk It is an acidic, crystalline compound with strong absorption at UV wavelengths, which facilitates the efficient absorption of laser irradiation and assists in the ionization of the analyte. ebi.ac.uk

| Property | Description |

|---|---|

| Primary Application | Analysis of nucleotides and oligonucleotides in MALDI-MS. |

| Advantages | Produces quasi-molecular ion signals from underivatized DNA oligomers, offers a wide mass range, and provides a high signal-to-noise ratio. |

| Mechanism | Acts as an ultraviolet-sensitive matrix, absorbing laser energy and facilitating the desorption and ionization of the analyte. |

Future Research Directions and Potential Applications

Design and Synthesis of Novel 3-Hydroxy-6-methylpicolinic Acid Derivatives with Tuned Biological Activities

The core structure of 3-Hydroxy-6-methylpicolinic acid offers significant opportunities for the design and synthesis of novel derivatives with tailored biological activities. The presence of multiple functional groups allows for a variety of chemical modifications to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Future research is likely to focus on systematic structure-activity relationship (SAR) studies. By synthesizing a library of derivatives with modifications at the hydroxyl, methyl, and carboxylic acid groups, researchers can investigate how these changes impact biological effects. For instance, esterification of the carboxylic acid or etherification of the hydroxyl group could enhance lipophilicity, potentially improving cell membrane permeability.

Derivatives of the closely related 6-Hydroxy-3-methylpicolinic acid have already shown potential as neuroprotective and antimicrobial agents. For example, the substitution of the hydroxyl group with a chlorine atom to form 6-Chloro-3-methylpicolinic acid creates a reactive intermediate for further synthesis in agrochemicals and pharmaceuticals. Similarly, introducing a sulfonyl group, as in 6-(Methylsulfonyl)picolinic acid, increases the compound's acidity and opens avenues for its use as a protease inhibitor precursor. The synthesis of more complex derivatives, such as 6-Amino-3-(5-fluoro-2-methylphenyl)picolinic acid, highlights the potential for creating compounds with enhanced binding to biological targets, making them candidates for kinase inhibitors or new antibiotics. These examples provide a roadmap for the rational design of novel 3-Hydroxy-6-methylpicolinic acid derivatives with fine-tuned biological activities for specific therapeutic applications.

Targeted Therapeutic Development based on Mechanistic Insights

A deeper understanding of the molecular mechanisms underlying the biological activities of 3-Hydroxy-6-methylpicolinic acid and its derivatives is crucial for targeted therapeutic development. Preliminary research suggests that 6-Hydroxy-3-methylpicolinic acid may exert its effects by interacting with specific molecular targets.

One reported mechanism of action involves the binding of 6-Hydroxy-3-methylpicolinic acid to zinc finger proteins. This interaction has the potential to disrupt the structure and function of these proteins, which are involved in a wide range of cellular processes, including gene transcription, DNA repair, and viral replication. By elucidating the precise binding mode and the downstream consequences of this interaction, researchers could design more potent and selective inhibitors of specific zinc finger proteins implicated in diseases such as cancer and viral infections.

Future investigations should aim to identify the full spectrum of molecular targets for 3-Hydroxy-6-methylpicolinic acid and its analogs. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to uncover novel protein-ligand interactions. Once a target is validated, structural biology methods like X-ray crystallography and cryo-electron microscopy can provide detailed insights into the binding site. This information would be invaluable for the structure-based design of next-generation therapeutics with improved efficacy and reduced off-target effects. For instance, derivatives of the related compound 3-Hydroxy-6-methylpyridine-2-carbaldehyde have been studied for their potential to induce apoptosis in cancer cells, suggesting that modulation of cell signaling pathways is a promising area for therapeutic exploration.

Engineering of Biosynthetic Pathways for Diversified Pyridine-Based Compounds

The microbial production of pyridine-based compounds through metabolic engineering offers a sustainable alternative to chemical synthesis. While the specific biosynthetic pathway for 3-Hydroxy-6-methylpicolinic acid is not yet fully elucidated, the general principles of pyridine (B92270) ring biosynthesis provide a framework for future engineering efforts. The biosynthesis of related picolinic acids often involves the metabolism of amino acids like tryptophan or lysine. sigmaaldrich.comontosight.ai

Future research could focus on identifying the native biosynthetic gene cluster for 3-Hydroxy-6-methylpicolinic acid in a producing organism or designing and constructing an artificial pathway in a heterologous host like Escherichia coli or yeast. catalysis-summit.com This would involve the discovery and characterization of novel enzymes, such as hydroxylases, methyltransferases, and oxidases, that catalyze the key steps in its formation. For example, the biosynthesis of 3-hydroxypicolinic acid from L-lysine requires an L-lysine 2-aminotransferase, a two-component monooxygenase, and a FAD-dependent dehydrogenase. sigmaaldrich.com Understanding the enzymes involved in the formation of 3-Hydroxy-6-methylpicolinic acid would enable the use of synthetic biology tools to optimize the pathway for improved titers and yields.